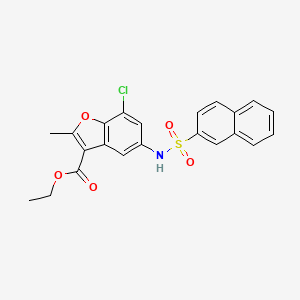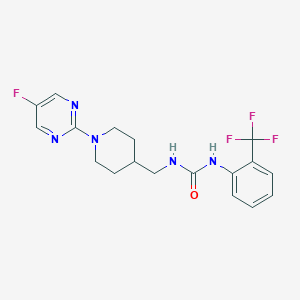![molecular formula C13H17NO6 B2499592 (2S)-2-[(3,4,5-三甲氧基苯甲酰基)氨基]丙酸 CAS No. 93709-67-2](/img/structure/B2499592.png)
(2S)-2-[(3,4,5-三甲氧基苯甲酰基)氨基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions, attached to the amino group of a propanoic acid backbone
科学研究应用
(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
Target of Action
The primary target of (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid, also known as L-Alanine,N-(3,4,5-trimethoxybenzoyl)-, is human dihydrofolate reductase . This enzyme plays a crucial role in the folate cycle, which is essential for the synthesis of nucleotides and certain amino acids.
Mode of Action
The compound binds efficiently to human dihydrofolate reductase, leading to the down-regulation of folate cycle gene expression in cells . This interaction disrupts the folate cycle, affecting the synthesis of nucleotides and certain amino acids.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate cycle . The disruption of this cycle can have downstream effects on DNA synthesis and repair, as well as the production of certain amino acids. This can lead to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of the folate cycle . This can lead to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells. The compound has shown significant antiproliferative activity against several cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid typically involves the following steps:
Formation of the Benzoyl Chloride: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The benzoyl chloride is then reacted with L-alanine in the presence of a base such as triethylamine (TEA) to form the desired amide product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 3,4,5-trihydroxybenzoyl derivatives.
Reduction: Formation of (2S)-2-[(3,4,5-trimethoxybenzyl)amino]propanoic acid.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- (2S)-2-[(3,4-dimethoxybenzoyl)amino]propanoic acid
- (2S)-2-[(3,5-dimethoxybenzoyl)amino]propanoic acid
- (2S)-2-[(3,4,5-trihydroxybenzoyl)amino]propanoic acid
Uniqueness
(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid is unique due to the presence of three methoxy groups on the benzoyl ring, which enhances its chemical stability and biological activity
属性
IUPAC Name |
(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-7(13(16)17)14-12(15)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,14,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDVPBQLBMIUQN-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2499512.png)
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)
![N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2499514.png)
![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)


![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)

![5-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2499528.png)


![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)

